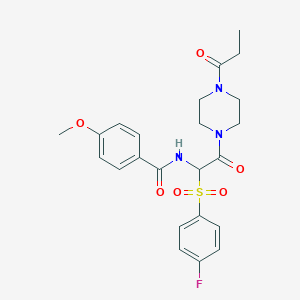
N-(1-((4-fluorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-((4-fluorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C23H26FN3O6S and its molecular weight is 491.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-((4-fluorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-4-methoxybenzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Sulfonamide moiety : Known for its antibacterial properties.
- Piperazine ring : Associated with various pharmacological effects including anxiolytic and antidepressant activities.
- Methoxybenzamide group : Implicated in enhancing bioactivity and solubility.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives demonstrating IC50 values as low as 2.14 µM against urease, a key enzyme in bacterial metabolism .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for treating conditions like Alzheimer's disease, while urease inhibitors are important in managing urinary tract infections. The reported IC50 values for various derivatives suggest strong inhibitory effects, indicating that this compound could be a lead in developing new therapeutic agents .
Anticancer Properties
The sulfonamide functionality has been linked to anticancer activities. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the piperazine ring may enhance these effects by modulating neurotransmitter systems involved in cancer progression .
The biological activities of this compound can be attributed to several mechanisms:
- Binding Affinity : The compound demonstrates strong binding interactions with target proteins, such as bovine serum albumin (BSA), which can influence its pharmacokinetics and bioavailability.
- Molecular Docking Studies : Computational studies suggest that the compound interacts favorably with active sites of key enzymes, enhancing its inhibitory potential .
- Cellular Uptake : The structural features facilitate cellular uptake, allowing for effective concentrations within target tissues.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Wani et al. (2017) | Demonstrated significant antibacterial activity against multiple strains with varying IC50 values. |
| Kumar et al. (2009) | Reported anticancer properties linked to sulfonamide derivatives, highlighting their potential in chemotherapy. |
| Aziz-ur-Rehman et al. (2011) | Discussed the enzyme inhibition profile, particularly focusing on urease and AChE inhibitors derived from similar structures. |
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O6S/c1-3-20(28)26-12-14-27(15-13-26)23(30)22(34(31,32)19-10-6-17(24)7-11-19)25-21(29)16-4-8-18(33-2)9-5-16/h4-11,22H,3,12-15H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGPEYTWFSYYDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














